1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane
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Overview
Description
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with phenyl and trimethylphenyl groups attached to the central silicon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in dry ether or THF.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates with modified phenyl groups.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in modifying surface properties. Additionally, its stability and resistance to oxidation and reduction make it a valuable component in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane: Similar structure but with a trimethylsilyloxy group instead of a trimethylphenyl group.
Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups attached to a central silicon atom.
1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyloxy)trisiloxane: Features two trimethylsilyloxy groups and a similar trisiloxane backbone.
Uniqueness
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is unique due to its combination of phenyl and trimethylphenyl groups, which impart distinct hydrophobic and steric properties. This makes it particularly useful in applications requiring stable, hydrophobic surfaces and materials .
Properties
CAS No. |
823207-46-1 |
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Molecular Formula |
C21H34O2Si3 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C21H34O2Si3/c1-17-15-18(2)21(19(3)16-17)26(22-24(4,5)6,23-25(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
InChI Key |
DPOWUIVICNJTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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